molecular formula C12H12Cl2 B2954133 1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane CAS No. 2287286-85-3

1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane

Cat. No. B2954133
CAS RN: 2287286-85-3
M. Wt: 227.13
InChI Key: XBHIDVDRWLCZSO-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentanes (BCPs) are a class of organic compounds that have been demonstrated to be bioisosteres of the phenyl ring . They have been incorporated into the structure of various drugs, such as the anti-inflammatory drug Flurbiprofen .


Molecular Structure Analysis

The molecular structure of BCPs is unique, characterized by a compact and rigid three-dimensional structure. This structure is what allows BCPs to serve as bioisosteres of the phenyl ring .


Physical And Chemical Properties Analysis

BCPs have unique physico-chemical properties that can influence the permeability, aqueous solubility, and in vitro metabolic stability of the drugs they are incorporated into .

Mechanism of Action

The mechanism of action of a BCP-containing compound would depend on the specific compound. For example, when BCP was incorporated into the structure of Flurbiprofen, it likely affected the drug’s mechanism of action .

Future Directions

The use of BCPs in drug discovery is a promising area of research. The development of practical and scalable synthesis methods for BCPs should facilitate their incorporation into bioactive compounds, potentially leading to the development of new clinical candidates .

properties

IUPAC Name

1-(chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2/c13-8-11-5-12(6-11,7-11)9-1-3-10(14)4-2-9/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHIDVDRWLCZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=C(C=C3)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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